molecular formula C13H23NO4 B6233051 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid CAS No. 220878-25-1

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid

Cat. No. B6233051
CAS RN: 220878-25-1
M. Wt: 257.3
InChI Key:
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Description

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid (abbreviated as 1-TBCA) is a cyclic amino acid derivative with a unique chemical structure. It is a synthetic compound that has been widely used in various scientific research applications due to its unique properties.

Mechanism of Action

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid binds to the active site of COX-2 and prevents the enzyme from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid has been found to have anti-inflammatory and analgesic effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. In addition, it has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. It is also non-toxic and has low environmental impact. The main limitation of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid is that it is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid research. These include further studies on its anti-inflammatory and analgesic effects, development of new synthetic methods for its synthesis, and investigation of its potential use as a therapeutic agent for the treatment of inflammation and pain. In addition, further studies could be conducted to explore the potential of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid as an inhibitor of other enzymes involved in inflammation and pain. Finally, further research could be conducted to explore the potential of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid as a building block for the synthesis of other compounds.

Synthesis Methods

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid is synthesized by a method known as the Barton-McCombie reaction. This reaction involves the reaction of a cyclopentane-1-carboxylic acid with a tert-butoxycarbonyl amine in the presence of a base such as sodium hydride. The reaction yields 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid as the desired product.

Scientific Research Applications

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of cyclic amino acids. It has also been used as a model compound for studying the reactivity of tert-butoxycarbonyl amines. Furthermore, it has been used as a model compound for studying the reactivity of cyclopentane-1-carboxylic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid involves the protection of the amine group, followed by the alkylation of the protected amine with 2-bromoethylcyclopentane-1-carboxylate. The tert-butoxycarbonyl (Boc) group is then removed, and the resulting amine is converted to the carboxylic acid using standard carboxylation techniques.", "Starting Materials": [ "2-bromoethylcyclopentane-1-carboxylate", "tert-butyl carbamate", "diisopropylcarbodiimide (DIC)", "N,N-dimethylformamide (DMF)", "trifluoroacetic acid (TFA)", "sodium hydroxide (NaOH)", "carbon dioxide (CO2)" ], "Reaction": [ "Step 1: Protection of amine group with tert-butyl carbamate using DIC and DMF as solvent", "Step 2: Alkylation of protected amine with 2-bromoethylcyclopentane-1-carboxylate using DIC and DMF as solvent", "Step 3: Removal of Boc group using TFA as solvent", "Step 4: Conversion of amine to carboxylic acid using NaOH and CO2 as reagents" ] }

CAS RN

220878-25-1

Product Name

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid

Molecular Formula

C13H23NO4

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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